

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Aurones from Salicylyl Chloride

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Compound of Interest

Compound Name: *Salicylyl chloride*

Cat. No.: B8492852

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aurones, a class of flavonoids with significant biological activities, through a palladium-catalyzed reaction of **salicylyl chloride** and terminal alkynes. This methodology offers a versatile route to a variety of substituted aurones.

Introduction

Aurones are a subclass of flavonoids characterized by a (Z)-benzylidene-2-benzofuran-3(2H)-one core structure. They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities, making them attractive targets in drug discovery. The palladium-catalyzed synthesis from readily available **salicylyl chloride** and terminal alkynes represents a convergent and efficient approach to these valuable compounds. The overall transformation is believed to proceed through a two-step sequence: an initial acyl Sonogashira coupling to form an intermediate ynone, followed by an intramolecular cyclization to yield the aurone scaffold.

Reaction Principle

The synthesis involves two key palladium-catalyzed steps:

- Acyl Sonogashira Coupling: **Salicyl chloride** reacts with a terminal alkyne in the presence of a palladium catalyst and a base to form an o-hydroxyphenyl alkynyl ketone (an ynone). This reaction is a variation of the well-established Sonogashira coupling.
- Intramolecular Cyclization: The intermediate ynone undergoes an intramolecular hydroalkoxylation, catalyzed by a palladium complex, to form the five-membered benzofuranone ring of the aurone.

A crucial aspect of this synthesis is the selective formation of the aurone (5-exo-dig cyclization) over the isomeric flavone (6-endo-dig cyclization). The choice of catalyst and reaction conditions can influence this selectivity.

Experimental Protocols

General Considerations

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
- Anhydrous solvents are recommended for optimal results.
- Reagents should be of high purity. Terminal alkynes can be purified by distillation or column chromatography if necessary.

Protocol 1: Two-Step Synthesis of Aurones

This protocol is based on the likely reaction pathway involving the isolation of the intermediate ynone.

Step 1: Synthesis of o-Hydroxyphenyl Phenylalkynyl Ketone (Ynone Intermediate)

Materials:

- **Salicyl chloride**
- Phenylacetylene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N)
- Anhydrous toluene
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
- Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst complex.
- Add **salicylyl chloride** (1.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.
- Add triethylamine (2.5 eq) dropwise to the stirring solution.
- Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the o-hydroxyphenyl phenylalkynyl ketone.

Step 2: Palladium-Catalyzed Cyclization to Aurone

Materials:

- o-Hydroxyphenyl phenylalkynyl ketone (from Step 1)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- Triphenylphosphine (PPh_3)
- Anhydrous acetonitrile

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the o-hydroxyphenyl phenylalkynyl ketone (1.0 eq).
- Add tris(dibenzylideneacetone)dipalladium(0) (1 mol%) and triphenylphosphine (4 mol%).
- Add anhydrous acetonitrile and stir the mixture at 80 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired aurone.

Data Presentation

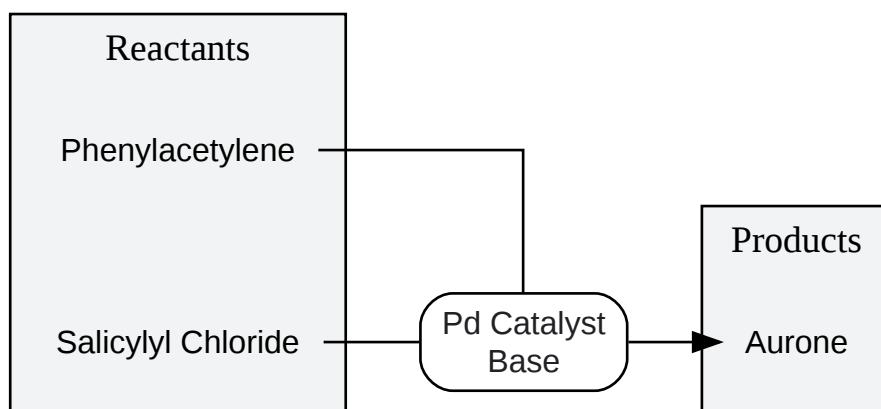
The following table summarizes representative yields for the acyl Sonogashira coupling of various acyl chlorides with terminal alkynes, which is the key initial step in the aurone synthesis.

Entry	Acyl Chloride	Terminal Alkyne	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Benzoyl chloride	Phenylacetylene	Pd(PPh ₃) ₄ (2) / CuI (1)	Et ₃ N	THF	RT	95
2	4-Methoxybenzoyl chloride	Phenylacetylene	Pd(OAc) ₂ (1) / PPh ₃ (2)	Et ₃ N	Toluene	80	92
3	4-Nitrobenzoyl chloride	Phenylacetylene	Pd(PPh ₃) ₄ (3)	Et ₃ N	Benzene	60	88
4	Benzoyl chloride	1-Hexyne	Pd(PPh ₃) ₄ (2) / CuI (1)	Et ₃ N	THF	RT	85
5	Salicylyl chloride	Phenylacetylene	Pd(0) complex	Trioctylamine	-	-	-

Note: The yield for the direct reaction of **salicylyl chloride** to aurone (Entry 5) is not specified in the available abstract, but the formation of the intermediate ketone is reported as the main product.

Mandatory Visualizations

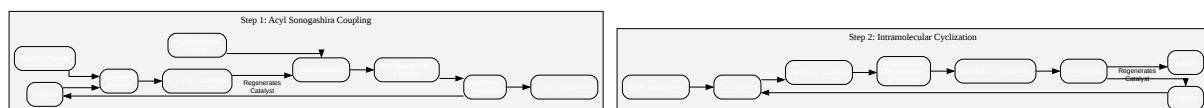
Reaction Scheme



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Caption: Overall reaction for the synthesis of aurones.

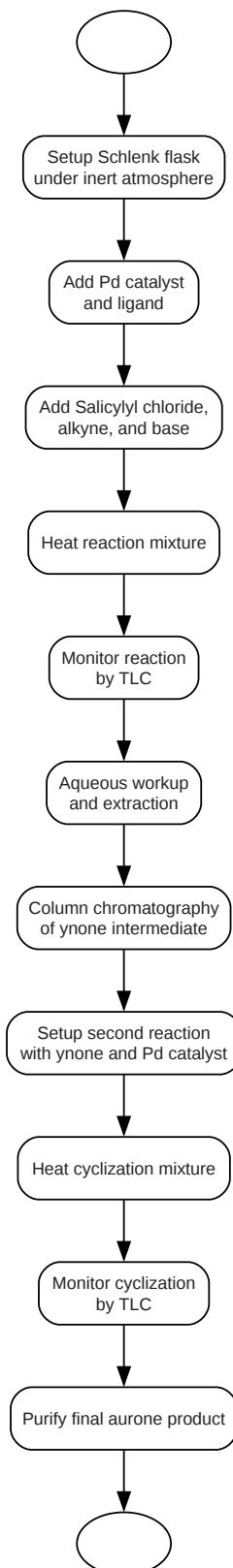
Proposed Reaction Mechanism



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Caption: Proposed mechanism for aurone synthesis.

Experimental Workflow



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